1-Palmitoyl-2-oleoyl-sn-glycerol

Catalog No.
S626030
CAS No.
29541-66-0
M.F
C37H70O5
M. Wt
594.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmitoyl-2-oleoyl-sn-glycerol

CAS Number

29541-66-0

Product Name

1-Palmitoyl-2-oleoyl-sn-glycerol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate

Molecular Formula

C37H70O5

Molecular Weight

594.9 g/mol

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m0/s1

InChI Key

YEJYLHKQOBOSCP-OZKTZCCCSA-N

SMILES

Array

Synonyms

1-(1-14C)palmitoyl-2-oleoyl-sn-glycerol, 1-(14C)POG, 1-palmitoyl-2-(1-14C)oleoyl-sn-glycerol, 1-palmitoyl-2-oleoyl-sn-glycerol, 1-palmitoyl-2-oleoyl-sn-glycerol, (S)-isomer, 1-palmitoyl-2-oleoylglycerol, 2-(14C)POG

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC

The exact mass of the compound 1-Palmitoyl-2-oleoyl-sn-glycerol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Diradylglycerols [GL02] -> Diacylglycerols [GL0201]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Palmitoyl-2-oleoyl-sn-glycerol is a type of diacylglycerol characterized by the presence of palmitic acid at the sn-1 position and oleic acid at the sn-2 position of the glycerol backbone. Its chemical formula is C37H70O5C_{37}H_{70}O_{5}, and it has a molecular weight of approximately 578.9 g/mol. This compound is notable for its role as an endogenous metabolite and is involved in various biological processes, including cellular signaling and membrane dynamics .

POG acts as a signaling molecule in some cellular processes. For example, it has been shown to activate an enzyme called protein kinase C (PKC) in bacteria [, ]. PKC is involved in various cellular functions, including regulation of growth and gene expression [].

Structure and Function:

-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a type of molecule known as a diacylglycerol. It consists of a glycerol backbone (sn-glycerol) esterified with two fatty acids: palmitic acid (16:0) at the first position and oleic acid (18:1(9Z)) at the second position.

The specific fatty acid composition of POG influences its properties. Palmitic acid is a saturated fatty acid, while oleic acid is unsaturated. This difference in saturation affects the molecule's physical properties, such as melting point and hydrophobicity, which can be crucial in various research applications [].

Applications in Membrane Research:

POG is a valuable tool in membrane research due to its ability to mimic the structure and properties of natural membranes. It can be used to:

  • Study the behavior of membrane proteins: POG is often used as a model membrane system to study the interaction and function of membrane proteins. By incorporating POG into artificial vesicles, researchers can create a controlled environment to investigate how proteins interact with the lipid bilayer [, ].
  • Investigate membrane fluidity and dynamics: The presence of the unsaturated oleic acid chain in POG contributes to its fluidity, making it a suitable model for studying the dynamic nature of biological membranes [].

Applications in Lipid Signaling Research:

POG can also be used to study lipid signaling pathways. Diacylglycerols, like POG, are important second messengers in cells, generated by the hydrolysis of phosphatidylinositol bisphosphate (PIP2) by phospholipase C enzymes. The production of POG can activate protein kinase C (PKC), which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis [].

Other Research Applications:

POG has been used in various other research applications, including:

  • Delivery systems: POG can be used as a carrier for drug delivery, as its properties allow for the encapsulation of hydrophobic drugs [].
  • Biomaterial development: POG can be used as a building block for the development of biocompatible materials with specific properties [].
Typical for diacylglycerols, including:

  • Hydrolysis: In the presence of lipases, it can be hydrolyzed into free fatty acids and glycerol.
  • Transesterification: It can react with alcohols to form esters, which is significant in biodiesel production.
  • Phosphorylation: The compound can be phosphorylated to form phosphatidylglycerol derivatives, influencing cell signaling pathways .

This compound exhibits various biological activities:

  • Surfactant Properties: It acts as a lung surfactant, helping to reduce surface tension in the alveoli, which is crucial for respiratory function, particularly in infants with respiratory distress syndrome .
  • Cell Signaling: As a diacylglycerol, it serves as a precursor for signaling molecules, influencing pathways such as protein kinase C activation and phosphoinositide signaling .
  • Membrane Composition: It plays a role in maintaining membrane integrity and fluidity due to its unique fatty acid composition .

1-Palmitoyl-2-oleoyl-sn-glycerol can be synthesized through several methods:

  • Chemical Synthesis: This involves the esterification of palmitic acid and oleic acid with glycerol under controlled conditions, often using acid catalysts.
  • Enzymatic Synthesis: Lipases can catalyze the formation of this compound from fatty acids and glycerol, offering higher specificity and milder reaction conditions .
  • Biotechnological Approaches: Microbial fermentation processes can also produce this compound using engineered microorganisms capable of synthesizing specific fatty acids .

1-Palmitoyl-2-oleoyl-sn-glycerol has several applications:

  • Pharmaceuticals: It is used in formulations for treating respiratory conditions due to its surfactant properties.
  • Cosmetics: Its emollient properties make it suitable for skin care products.
  • Food Industry: It may be used as an emulsifier or stabilizer in food products .

Several compounds share structural similarities with 1-Palmitoyl-2-oleoyl-sn-glycerol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Oleoyl-2-palmitoyl-sn-glycerolOleic acid at sn-1 positionDifferent acyl group positioning
1-Palmitoyl-2-linoleoyl-sn-glycerolLinoleic acid at sn-2 positionHigher degree of unsaturation
1-Palmitoyl-2-stearoyl-sn-glycerolStearic acid at sn-2 positionSaturated fatty acid at sn-2
1-Palmitoyl-2-arachidoyl-sn-glycerolArachidonic acid at sn-2 positionLonger carbon chain fatty acid

These compounds differ primarily in their fatty acid composition, which influences their physical properties and biological activities. The unique combination of palmitic and oleic acids in 1-Palmitoyl-2-oleoyl-sn-glycerol imparts specific functional characteristics that distinguish it from its analogs.

The chemical synthesis of asymmetric diacylglycerols such as 1-palmitoyl-2-oleoyl-sn-glycerol requires strategies that can differentiate between the primary and secondary hydroxyl groups of glycerol [4]. Several approaches have been developed to achieve this regiospecificity, with each method offering distinct advantages and limitations [3].

One efficient asymmetric synthesis method starts with allyl bromide, which is converted to allyl 4-methoxyphenyl ether [4]. This intermediate undergoes dihydroxylation using AD-mix as a catalyst to yield 3-O-(4'-methoxyphenyl)-sn-glycerol or 1-O-(4'-methoxyphenyl)-sn-glycerol with high optical purity [4]. After diacylation, ceric ammonium nitrate is used to remove the 4-methoxyphenyl group under mild conditions that prevent acyl migration to 1,3-dipalmitoylglycerol [4]. This approach allows for the preparation of chiral 1,2-diacylglycerol from allyl bromide in just four steps with 78% overall yield and high enantiomeric excess [4].

Another synthetic route involves the use of solketal precursors to fix the stereochemistry of the glycerol backbone [6]. This convergent synthesis employs diacylglycerol and phosphoglycerol headgroup intermediates, each with defined stereochemistries [6]. The stereospecific phosphorylation can be realized through coupling of the respective glycerol fragments and a phosphoramidite reagent commonly employed in DNA oligonucleotide synthesis [6].

For the specific synthesis of 1-palmitoyl-2-oleoyl-sn-glycerol, a common approach involves starting with 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine and esterifying at the sn-2 position [3]. This method allows for precise control over the positioning of the fatty acid chains [3]. The table below summarizes key chemical synthesis routes for asymmetric diacylglycerols:

Synthesis MethodStarting MaterialKey IntermediatesYieldRegiospecificity Control
Allyl bromide methodAllyl bromideAllyl 4-methoxyphenyl ether78%4-methoxyphenyl protecting group
Solketal-based synthesisSolketalProtected glycerol intermediates70-75%Fixed stereochemistry via solketal
Phospholipid-derived synthesis1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholineLysolipid intermediates72%Selective esterification at sn-2 position

Enzymatic Approaches for sn-1/sn-2 Positional Control

Enzymatic methods offer significant advantages for the synthesis of 1-palmitoyl-2-oleoyl-sn-glycerol due to their high regioselectivity under mild reaction conditions [9]. Lipases, in particular, have been extensively studied for their ability to catalyze the selective acylation or hydrolysis of specific positions on the glycerol backbone [12].

The regiospecificity of lipases varies significantly among different sources [11]. Some lipases exhibit preference for the primary hydroxyl groups (sn-1 and sn-3 positions), while others show activity toward the secondary hydroxyl group (sn-2 position) [11]. This natural selectivity can be exploited for the synthesis of 1-palmitoyl-2-oleoyl-sn-glycerol with high positional purity [12].

Lipozyme RM IM, derived from Rhizomucor miehei, has shown excellent results in the synthesis of diacylglycerols with controlled regiospecificity [12]. In a study using this enzyme, a diacylglycerol yield of approximately 60.7% was achieved after 32 hours of reaction [12]. Similarly, Novozym 435, an immobilized lipase from Candida antarctica B, has demonstrated high efficiency in producing diacylglycerols with yields reaching 52% under optimized conditions [12].

The enzymatic synthesis of 1-palmitoyl-2-oleoyl-sn-glycerol can be accomplished through various reaction pathways, including esterification, glycerolysis, and partial hydrolysis [9]. The choice of pathway depends on the starting materials and the desired purity of the final product [9]. For instance, enzymatic esterification involves the reaction between glycerol and fatty acids or fatty acid esters, while glycerolysis utilizes triacylglycerols and glycerol as substrates [9].

Recent advances in enzyme engineering have led to the development of lipases with enhanced regioselectivity [15]. By modifying specific amino acid residues that form the binding site for the non-reactive carbonyl group, researchers have been able to alter the regiopreference of lipases [15]. For example, mutations at residues G40, N45, H108, and T237 in a lipase from Malassezia globosa significantly affected its regiospecificity toward triacylglycerols [15].

The table below presents a comparison of different lipases used for the enzymatic synthesis of diacylglycerols:

LipaseSourceRegiospecificityOptimal ConditionsDiacylglycerol Yield
Novozym 435Candida antarctica BNon-specific with 1,3-DAG preference65°C, 10% enzyme, 2:1 substrate ratio52% after 32 hours
Lipozyme RM IMRhizomucor mieheisn-1,3 specific65°C, 10% enzyme, 2:1 substrate ratio60.7% after 32 hours
Lipase PLGAlcaligenes sp.Moderate sn-1,3 preference65°C, 10% enzyme, 2:1 substrate ratio55.2% after 48 hours
Lipase PS-DBurkholderia cepaciaHigh sn-1,3 specificity60°C, glycerol on silica gel60-65%

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling of 1-palmitoyl-2-oleoyl-sn-glycerol provides valuable tools for studying lipid metabolism and tracking the fate of specific fatty acids in biological systems [16]. Various labeling strategies have been developed, each offering unique advantages for different research applications [17].

Deuterium labeling is one of the most common approaches for isotopically marking diacylglycerols [16]. By incorporating deuterium atoms into either the glycerol backbone or the fatty acid chains, researchers can selectively trace the metabolic pathways of these components [16]. For instance, monitoring the incorporation of stable isotope-labeled D31-palmitate into diacylglycerol allows for selective tracing of cellular diacylglycerol synthesis activity [16].

A comprehensive study demonstrated the synthesis of 1-palmitoyl-d31-2-oleoyl-d32-sn-glycero-3-phosphocholine with both palmitoyl and oleoyl chains deuterium-labeled [3]. This synthesis was accomplished in three steps from 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, deuterated palmitic acid, and deuterated oleic anhydride [3]. Esterification at the sn-2 position was achieved under standard chemical conditions, using 4-dimethylaminopyridine to catalyze the reaction between the 2-lysolipid and oleic anhydride-d64 [3].

For the selective deuteration of the glycerol backbone, a biosynthetic approach using genetically modified Escherichia coli has proven effective [23]. By carefully tuning the deuteration level in the growth media and varying the deuteration of supplemented carbon sources, researchers achieved controlled deuteration of the glycerol backbone of phospholipids [23]. This method resulted in an increase of exactly 5 atomic mass units in the final product, corresponding to the five deuterium atoms of the glycerol moiety [23].

Carbon-13 labeling offers another strategy for metabolic tracing studies [17]. In a study investigating the roles of diacylglycerol acyltransferase isoforms, researchers pretreated cells with 13C3-D5-glycerol or 13C18-oleic acid and profiled the isotope-labeled triacylglycerol species by liquid chromatography tandem mass spectrometry [17]. This approach revealed that 13C3-D5-glycerol-incorporated triacylglycerol synthesis was mediated by diacylglycerol acyltransferase 2, while 13C18-oleoyl-incorporated triacylglycerol synthesis was predominantly mediated by diacylglycerol acyltransferase 1 [17].

The table below summarizes various isotopic labeling strategies for 1-palmitoyl-2-oleoyl-sn-glycerol:

Labeling StrategyIsotopeLabeled ComponentApplicationDetection Method
Deuterium labeling of fatty acidsDeuterium (D)Palmitoyl and/or oleoyl chainsTracking fatty acid metabolismMass spectrometry
Deuterium labeling of glycerolDeuterium (D)Glycerol backboneMonitoring de novo synthesisMass spectrometry
Carbon-13 labelingCarbon-13 (13C)Glycerol or fatty acidsDistinguishing metabolic pathwaysLC-MS/MS
Dual-isotope labelingMultiple isotopesMultiple componentsEnhanced detection specificityHILIC-IM-MS

Challenges in Large-Scale Production and Purification

The industrial production of high-purity 1-palmitoyl-2-oleoyl-sn-glycerol faces several challenges related to synthesis efficiency, purification, and product stability [21]. Addressing these challenges is crucial for the commercial viability of diacylglycerol production processes [24].

One of the primary challenges in large-scale production is maintaining regiospecificity during synthesis [21]. Acyl migration, the spontaneous movement of acyl groups between different positions on the glycerol backbone, can significantly reduce the purity of the final product [26]. This phenomenon is influenced by various factors, including temperature, time, chain length, moisture content, and solvent system [26]. To minimize acyl migration, reaction conditions must be carefully controlled, and appropriate synthesis methods must be selected [26].

Purification of diacylglycerols represents another significant challenge in large-scale production [21]. Traditional purification methods, such as column chromatography, are effective but often impractical for industrial applications due to high solvent consumption and extensive purification time [26]. Molecular distillation has emerged as a promising alternative for the purification of diacylglycerols [27]. This technique allows for the separation of compounds based on their molecular weights and volatilities under high vacuum conditions [27].

A study optimizing the purification of diacylglycerols by molecular distillation investigated the effects of dripping speed, distillation temperature, and rotation speed on the process [27]. Under optimal conditions (dripping speed of 2 mL/min, distillation temperature of 170°C, and rotation speed of 300 r/min), a diacylglycerol purity of 72.51% was achieved [27]. After a two-step molecular distillation under the same conditions, the purity increased to 92.31% [27].

Solvent crystallization represents another purification method for obtaining high-purity diacylglycerols [26]. This approach uses solubilization to cause phase separation of diacylglycerols from impurities [26]. The polarity of the solvent, purification temperature, and time significantly affect the degree of crystallization and the crystallization rate [26]. For example, a study achieved 97.8% purity of sn-1,3 diacylglycerol using a mixed solvent of n-hexane and ethyl acetate (92:8 v/v) at 5°C for 3 hours, with a yield of 75.6% [26].

The table below summarizes the challenges and potential solutions in large-scale production and purification of diacylglycerols:

ChallengeImpactPotential SolutionsEffectiveness
Acyl migrationReduced regiospecificityTemperature control, appropriate solvent selectionModerate to high
Purification efficiencyLow yield, high costsMolecular distillation, solvent crystallizationHigh
Contaminant formationProduct quality issuesMulti-step purification, bleaching, steam strippingHigh
Scale-up of enzymatic processesEnzyme stability, reaction homogeneityImmobilized enzymes, continuous reactorsModerate
Production costsEconomic viabilityProcess optimization, enzyme recyclingModerate to high

1-Palmitoyl-2-oleoyl-sn-glycerol exhibits complex phase behavior when incorporated into phospholipid membrane systems. This diacylglycerol demonstrates remarkable ability to form specific molecular complexes with both phosphatidylcholine and phosphatidylserine lipids, resulting in distinct phase regions that significantly influence membrane organization [1] [2].

The compound forms two primary types of complexes in phospholipid bilayers. In mixtures with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, Complex C1 forms at a molar ratio of approximately 40:60 (phosphatidylcholine:diacylglycerol), while Complex C2 emerges at 70:30 ratios [1]. These complexes exhibit different thermal transition behaviors, with Complex C1 showing transition temperatures around 10-17°C and Complex C2 displaying transitions near 27°C [1].

When combined with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine, the phase behavior demonstrates enhanced diacylglycerol incorporation. Complex formation occurs at 50:50 molar ratios for the first complex and 80:20 for the second complex, indicating stronger association between 1-palmitoyl-2-oleoyl-sn-glycerol and phosphatidylserine compared to phosphatidylcholine [1] [2].

The pure diacylglycerol undergoes phase transitions between 8-12°C, transitioning from lamellar gel phases to isotropic liquid crystalline phases [1]. Small-angle X-ray diffraction measurements reveal that lamellar spacings range from 4.22 to 6.78 nanometers depending on temperature and composition, with higher spacings observed in mixed systems compared to pure diacylglycerol [2].

At temperatures above phase transitions, the compound promotes formation of non-lamellar phases, particularly in regions of high diacylglycerol concentration. These non-lamellar structures appear to be predominantly cubic phases rather than hexagonal arrangements, as evidenced by 31P-NMR spectroscopy showing isotropic components [1] [2].

SystemComplex TypeTransition Temperature (°C)Structure Above TcX-ray Spacing (nm)
POPC/1-POG (40:60)Complex C110-17Lamellar (Lα)6.86-6.95
POPC/1-POG (70:30)Complex C227Mixed lamellar/non-lamellar7.03-7.34
POPS/1-POG (50:50)Complex C122Lamellar (Lα)6.84-6.93
POPS/1-POG (80:20)Complex C230-35Isotropic6.60-6.72

Interfacial Tension Measurements in Model Membranes

1-Palmitoyl-2-oleoyl-sn-glycerol demonstrates significant surface activity at various interfaces, particularly at oil-water and air-water boundaries. The compound exhibits moderate surface activity compared to other lipid species, with interfacial tension reduction being proportional to its concentration in mixed systems [3] [4].

In model membrane systems, the diacylglycerol forms stable monolayers at air-water interfaces, contributing to surface pressure changes that depend on molecular packing density [5] [6]. Surface pressure-area isotherms reveal that 1-palmitoyl-2-oleoyl-sn-glycerol increases surface pressure in phospholipid monolayers, with the magnitude of this effect correlating directly with diacylglycerol content [7] [8].

The interfacial behavior of this compound is characterized by its ability to reduce interfacial tension in a concentration-dependent manner. When mixed with triacylglycerols, the interfacial tension decreases proportionally with increasing diacylglycerol concentration, exhibiting no apparent critical concentration or breaking point in the relationship [3].

The compound's surface activity stems from its amphiphilic nature, with the glycerol backbone providing hydrophilic character while the two acyl chains contribute hydrophobic properties. This molecular architecture enables 1-palmitoyl-2-oleoyl-sn-glycerol to effectively partition to membrane interfaces and influence surface tension characteristics [4].

Measurements in model pulmonary surfactant systems demonstrate that the diacylglycerol can effectively reduce surface tension when incorporated into phospholipid monolayers. The compound shows particular effectiveness in systems containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, where it acts as a secondary surface-active component [8].

PropertyObservation/ValueSystem/Conditions
Surface ActivityModerate surface activityOil-water interface
Interfacial Tension ReductionProportional to concentrationTAG/DAG mixtures
Monolayer FormationForms stable monolayersAir-water interface
Surface Pressure EffectIncreases with DAG contentPhospholipid monolayers

Molecular Dynamics Simulations of sn-1/sn-2 Packing

Molecular dynamics simulations provide detailed insights into the molecular-level organization and packing behavior of 1-palmitoyl-2-oleoyl-sn-glycerol in membrane environments. These computational studies reveal distinct conformational preferences for the sn-1 palmitoyl and sn-2 oleoyl chains that significantly influence membrane structure and properties [9] [10].

The sn-1 palmitoyl chain adopts an extended conformation oriented parallel to the membrane normal, consistent with typical saturated fatty acid behavior in bilayer systems. This saturated chain exhibits increased ordering compared to surrounding phospholipid acyl chains, contributing to enhanced membrane rigidity in its immediate vicinity [11] [10].

In contrast, the sn-2 oleoyl chain displays a characteristic bent conformation at the cis-double bond position, initially extending parallel to the membrane surface before making a 90-degree bend to become parallel to the sn-1 chain. This unique packing arrangement, termed the "hairpin-like configuration," positions both acyl chains in close proximity within the hydrophobic core [9] [10].

The glycerol backbone of 1-palmitoyl-2-oleoyl-sn-glycerol positions itself approximately perpendicular to the bilayer plane, contrasting with the parallel orientation observed in pure diacylglycerol phases. This positioning places the diacylglycerol approximately 1.9 Angstroms deeper into the membrane interior compared to phosphatidylcholine headgroups [11].

Water penetration patterns around the diacylglycerol show significant variation depending on molecular region. Areas surrounding the saturated sn-1 chain exhibit reduced water density, while regions near the unsaturated sn-2 chain show variable water penetration that correlates with the dynamic nature of the bent chain configuration [11].

The incorporation of 1-palmitoyl-2-oleoyl-sn-glycerol into phospholipid bilayers results in decreased area per lipid molecule and increased bilayer thickness. These changes reflect the compound's condensing effect on membrane structure, similar to but distinct from cholesterol-induced membrane condensation [11].

Simulation Parametersn-1 Palmitoyl Chainsn-2 Oleoyl Chain
Molecular ConformationExtended parallelBent at double bond
Chain OrientationParallel to membrane normal90° bend then parallel
Water PenetrationLow around chain regionVariable with position
Order Parameter EffectIncreased orderingReduced ordering
Membrane Insertion Depth~2 CH₂ groups deep~2 CH₂ groups deep

The molecular dynamics simulations demonstrate that 1-palmitoyl-2-oleoyl-sn-glycerol exhibits high transbilayer flip-flop activity, enabling rapid movement between membrane leaflets without requiring protein-mediated transport mechanisms [12] [13]. This property contributes to the compound's ability to equilibrate rapidly across membrane structures and influence both leaflets of bilayer systems.

Physical Description

Solid

XLogP3

14.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

594.52232533 Da

Monoisotopic Mass

594.52232533 Da

Heavy Atom Count

42

UNII

FU2FI047ZI

Wikipedia

(S)-1-palmitoyl-2-oleoylglycerol

Use Classification

Lipids -> Glycerolipids [GL] -> Diradylglycerols [GL02] -> Diacylglycerols [GL0201]

Dates

Last modified: 08-15-2023
Scott et al. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness Nature Chemical Biology, doi: 10.1038/nchembio.140, published online 11 January 2009 http://www.nature.com/naturechemicalbiology

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